molecular formula C59H108N2O22 B3025767 GM3-Neugc CAS No. 69345-49-9

GM3-Neugc

Cat. No.: B3025767
CAS No.: 69345-49-9
M. Wt: 1197.5 g/mol
InChI Key: HWIQEEBMCAQYHW-LGDSWWPFSA-N
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Description

GM3-NeuGc is a ganglioside, a glycosphingolipid composed of a sialic acid residue linked to a galactose-glucose-ceramide backbone. The term "NeuGc" refers to N-glycolylneuraminic acid, a hydroxylated variant of the more common N-acetylneuraminic acid (NeuAc). This structural distinction arises from the enzymatic addition of a hydroxyl group to NeuAc, a modification absent in humans due to the evolutionary loss of the CMAH gene . This compound is prevalent in non-human mammals (e.g., pigs, mice) and is implicated in cell signaling, immune modulation, and cancer progression. Its absence in normal human tissues but presence in certain human cancers (via dietary incorporation or tumor-specific synthesis) has made it a focus of oncological and immunological research .

Chemical Reactions Analysis

Synthetic Preparation of NeuGc GM3 Trisaccharide

A validated chemical synthesis pathway (Fig. 1 in ):

StepReactants/ConditionsProductYield
1Donor 1 (Neu5Gc), acceptor 3 (benzylated lactoside), IBr/AgOTf promoterα-linked sialylation product 4 70%
2Catalytic hydrogenolysis of 4 Partially deprotected intermediate-
3Zemplen deacylation + saponificationNeuGc GM3 trisaccharide 5 94%

This route avoids elimination side reactions by using activated benzylated lactose acceptors .

Antibody 14F7 Specificity

The 14F7 monoclonal antibody discriminates GM3(Neu5Gc) from GM3(Neu5Ac) via:

  • Hydrogen bonding : Arg98 and Tyr32 form direct H-bonds with Neu5Gc’s hydroxyl group .

  • Water-mediated interactions : A structural water molecule bridges Neu5Gc’s glycolyl group to CDR residues (Fig. 1C in ).

  • Affinity metrics :

    • K<sub>D,app</sub> = 2–4 nM for GM3(Neu5Gc)

    • Minimal binding to GM3(Neu5Ac)

Structural Characterization by Mass Spectrometry

HPLC-MS/MS analysis reveals GM3(Neu5Gc) molecular species (Table 2 in ):

Sialic AcidCeramide CompositionQ1 (m/z)Q3 (m/z)
Neu5Gcd18:1–16:01167.7305.9
Neu5Gcd18:1–18:11193.7305.9
Neu5Gcd18:1–24:01279.8305.9

Methodology :

  • Negative ionization mode with C30 column separation .

  • Internal standard: GM3(Neu5Ac) d18:1-[13C]16:0 (m/z 1167.9 → 289.9) .

Functional Modulation by Exogenous Treatments

  • Sialic acid supplementation : 2 mM Neu5Gc increases intracellular Neu5Gc-GM3 by >50%, altering myoblast morphology .

  • GM3 acyl chain effects :

    • Long-chain GM3(Neu5Gc) (C24:0) inhibits myotube formation (Fig. 8B in ).

    • Short-chain species (C16:0) show no inhibitory activity .

Scientific Research Applications

Targeting Tumor-Associated Antigens

GM3-Neugc serves as a tumor-associated antigen (TAA), which can be targeted by therapeutic antibodies and CAR T-cell therapies. The monoclonal antibody 14F7 has shown high specificity for this compound, effectively recognizing this antigen in various cancers such as retinoblastoma and non-small cell lung cancer .

Table 1: Summary of Immunotherapeutic Approaches Using this compound

Therapeutic Approach Description Targeted Cancers
Monoclonal Antibodies14F7 antibody targeting this compoundBreast cancer, melanoma, lung cancer
CAR T-cell TherapyEngineered T-cells targeting this compoundAdenocarcinomas, lymphomas
Vaccine DevelopmentGM3-based vaccines enhancing immune responseVarious solid tumors

Efficacy of CAR T-cell Therapy

Recent studies have demonstrated the efficacy of CAR T-cells engineered to target this compound. In vivo experiments showed that these CAR T-cells could inhibit tumor growth significantly while minimizing toxicity to healthy tissues . This highlights the potential for developing targeted immunotherapies that leverage the unique expression patterns of this compound.

Biomarker for Cancer Detection

This compound is increasingly recognized as a valuable biomarker for cancer diagnosis. Its selective expression in malignant tissues allows for the development of diagnostic assays that can differentiate between cancerous and normal cells .

Table 2: Diagnostic Techniques Utilizing this compound

Technique Description Application
ImmunohistochemistryDetection of this compound in tissue samplesCancer diagnostics
ELISAQuantification of this compound levelsMonitoring therapeutic responses

Case Study 1: Monoclonal Antibody 14F7

The 14F7 monoclonal antibody has been extensively studied for its ability to bind specifically to this compound in various tumors. In clinical trials, it demonstrated significant binding affinity and cytotoxic effects against tumor cells expressing this ganglioside .

Case Study 2: CAR T-cell Therapy Efficacy

In a recent study involving murine models with syngeneic solid tumors, CAR T-cells targeting this compound showed remarkable tumor inhibition and extended survival rates without significant side effects . This reinforces the potential of utilizing this compound as a target for advanced therapeutic strategies.

Comparison with Similar Compounds

Structural Comparison

GM3-NeuGc is structurally analogous to GM3-NeuAc and GD3-NeuAc , differing primarily in sialic acid composition and glycosidic linkages:

Feature This compound GM3-NeuAc GD3-NeuAc
Sialic Acid N-glycolylneuraminic acid N-acetylneuraminic acid N-acetylneuraminic acid
Glycan Core Galactose-Glucose-Ceramide Galactose-Glucose-Ceramide Galactose-Glucose-Ceramide + Additional Sialic Acid
Biosynthetic Pathway Requires CMAH enzyme Ubiquitous in mammals Requires GD3 synthase
Natural Occurrence Non-human mammals, some human cancers Humans and most mammals Humans, neuroectodermal tumors

Research Findings and Clinical Implications

  • Analytical Methods : Thin-layer chromatography (TLC) and autoradiography reveal distinct migration patterns for this compound-derived products compared to NeuAc variants, aiding in structural identification .
  • Therapeutic Targets : this compound’s tumor-specific expression makes it a candidate for antibody-based therapies. Conversely, GM3-NeuAc’s role in neural development underscores its importance in neurodegenerative disease research .

Data Tables Summarizing Key Differences

Table 1: Structural and Functional Comparison of this compound and Analogues

Parameter This compound GM3-NeuAc GD3-NeuAc
Sialic Acid Type NeuGc NeuAc NeuAc
Hydroxylation Yes (C5 hydroxyl) No No
Human Presence Rare (cancers, dietary uptake) Endogenous Endogenous (elevated in tumors)
Immune Response High immunogenicity Low immunogenicity Moderate immunogenicity
Key Research Focus Cancer immunotherapy Neurodevelopmental disorders Neuroectodermal tumors

Biological Activity

GM3-Neugc, or N-glycolyl GM3, is a ganglioside that has garnered attention for its biological activity, particularly in the context of cancer immunotherapy. This compound is characterized by its unique sialic acid structure, which differentiates it from other gangliosides, such as GM3 (Neu5Ac). The presence of this compound has been linked to various tumor types, making it a significant target for therapeutic interventions.

1. Structure and Characteristics

This compound is a monosialic ganglioside that contains N-glycolylneuraminic acid (Neu5Gc) as opposed to the more common N-acetylneuraminic acid (Neu5Ac). Its unique structure allows for specific interactions with immune cells and antibodies, notably the monoclonal antibody 14F7, which has shown high specificity for Neu5Gc-containing gangliosides.

2. Expression in Tumors

Research indicates that this compound is expressed in a variety of tumors but is generally absent in normal human tissues. Notably:

  • Neuroectodermal Tumors : A study found that 85% of neuroblastoma and Ewing sarcoma family tumors (ESFT) expressed this compound, with an average of about 70% of tumor cells showing positive immunoreactivity using the 14F7 antibody . This suggests its potential as a biomarker for aggressive cancers.
  • Breast Cancer : In clinical trials involving breast cancer patients, GM3(NeuGc) was detected in all tumors evaluated with the 14F7 antibody, highlighting its role as a target for radioimmunotherapy .

The biological activity of this compound can be attributed to its ability to elicit immune responses:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : The binding of antibodies like 14F7 to this compound on tumor cells can trigger ADCC, leading to the destruction of cancer cells by immune effector cells .
  • Chimeric Antigen Receptor (CAR) T-cell Therapy : Recent studies have demonstrated that CAR T-cells engineered to target GM3(NeuGc) can effectively inhibit tumor growth in preclinical models, indicating a promising avenue for immunotherapy .

Table 1: Summary of Studies on this compound Expression and Activity

StudyTumor TypePercentage PositiveMethod UsedKey Findings
Neuroblastoma & ESFT85%ImmunohistochemistryHigh expression correlates with aggressive disease.
Breast Cancer100%RadioimmunoscintigraphyConfirmed presence in all evaluated tumors.
Various TumorsN/ACAR T-cell TherapyEffective tumor inhibition with minimal toxicity.

5. Conclusion

This compound represents a crucial target for cancer immunotherapy due to its selective expression in tumors and its ability to engage immune mechanisms such as ADCC and CAR T-cell responses. Ongoing research continues to explore its potential utility in clinical settings, aiming to improve outcomes for patients with aggressive malignancies.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying GM3-Neugc's structural and functional properties?

Methodological Answer:

  • Begin with a hypothesis-driven approach, defining variables such as synthesis pathways, interaction partners (e.g., receptors), and environmental conditions (e.g., pH, temperature). Use controlled experiments to isolate variables, ensuring reproducibility through detailed protocols .
  • Employ analytical techniques like mass spectrometry (for glycan profiling) and nuclear magnetic resonance (NMR) (for structural elucidation). Validate findings using orthogonal methods (e.g., HPLC for purity checks) .
  • Include negative controls (e.g., GM3-NeuAc analogs) to distinguish this compound-specific behaviors .

Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationConsiderations
Mass SpectrometryMolecular weight determination, glycan profilingRequires high-resolution instruments to differentiate NeuGc/NeuAc isoforms
NMR SpectroscopyStructural elucidation of sialic acid linkagesLimited by sample purity and concentration
Surface Plasmon Resonance (SPR)Binding affinity with ligands (e.g., antibodies)Optimize immobilization protocols to prevent denaturation

Q. How can researchers systematically identify and address contradictions in this compound-related data?

Methodological Answer:

  • Apply iterative data triangulation: Compare results across multiple methodologies (e.g., biochemical assays vs. computational simulations) to identify inconsistencies .
  • Use statistical tools (e.g., ANOVA, regression analysis) to assess variability and outliers. For qualitative contradictions (e.g., conflicting binding affinity reports), revisit experimental conditions (e.g., buffer composition, temperature) .
  • Reference primary literature to contextualize findings. For example, discrepancies in this compound’s role in cancer progression may stem from model system differences (in vitro vs. in vivo) .

Q. What strategies ensure rigorous literature reviews for this compound research?

Methodological Answer:

  • Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND biosynthesis NOT cancer") to filter irrelevant results. Prioritize peer-reviewed journals with high impact factors .
  • Critically evaluate sources: Distinguish primary studies (e.g., original structural analyses) from secondary reviews. Cross-check cited data against original methodologies .
  • Organize findings using reference managers (e.g., Zotero) and annotate conflicting results for further investigation .

Advanced Research Questions

Q. How can researchers optimize in vitro models to study this compound’s biological activity?

Methodological Answer:

  • Develop 3D cell culture systems or organoids to mimic physiological conditions. For example, use glycosphingolipid-enriched membranes to study this compound’s role in cell signaling .
  • Incorporate knockout models (e.g., CRISPR/Cas9-mediated deletion of NeuGc synthesis enzymes) to isolate this compound-specific effects .
  • Validate findings using multi-omics integration (e.g., transcriptomics and lipidomics) to map pathways influenced by this compound .

Q. What methodologies resolve challenges in quantifying this compound in heterogeneous biological samples?

Methodological Answer:

  • Implement isotope dilution mass spectrometry (ID-MS) with synthetic this compound internal standards for absolute quantification .
  • Optimize extraction protocols: Use solvent systems (e.g., chloroform/methanol/water) tailored to this compound’s hydrophobicity. Address matrix effects via solid-phase extraction (SPE) .
  • For low-abundance samples, employ signal amplification techniques (e.g., immuno-PCR) .

Q. How should researchers design studies to investigate this compound’s role in disease mechanisms?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, explore this compound’s immunogenicity in xenograft models while ensuring ethical compliance .
  • Use longitudinal cohort studies to track this compound levels in disease progression. Pair with matched controls (e.g., healthy tissue samples) to minimize confounding variables .
  • Publish raw datasets in repositories (e.g., Zenodo) to enable meta-analyses and reproducibility checks .

Q. Guidance for Addressing Common Pitfalls

  • Data Reprodubility Issues : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) and share via supplemental materials .
  • Ethical Compliance : For studies involving animal models, adhere to institutional review board (IRB) guidelines and declare conflicts of interest .

Properties

IUPAC Name

(2S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H108N2O22/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-45(69)60-39(40(66)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)38-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)47(61-46(70)37-65)54(82-59)48(71)42(68)34-62/h29,31,39-44,47-57,62-68,71-75H,3-28,30,32-38H2,1-2H3,(H,60,69)(H,61,70)(H,76,77)/b31-29+/t39-,40+,41-,42+,43+,44+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIQEEBMCAQYHW-LGDSWWPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H108N2O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1197.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69345-49-9
Record name N-Glycolylneuraminyllactosylceramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069345499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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